2,6-Dichloroquinoline
Overview
Description
Synthesis Analysis
2,6-Dichloroquinoline can be synthesized from 6-chloroquinoline. It can also be prepared from the corresponding 2-vinylaniline .Physical And Chemical Properties Analysis
2,6-Dichloroquinoline is a white to orange to tan crystal or powder . The melting point is between 161 - 164 °C .Scientific Research Applications
Palladium-Catalyzed Amination
- Summary of Application: 2,6-Dichloroquinoline is used in the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines .
- Methods of Application: The amination of 2,6-dichloroquinoline was carried out using adamantane-containing amines, where substituents at the nitrogen atom differ in bulkiness .
- Results or Outcomes: The selectivity of the amination of 2,6-dichloroquinoline was very low. Better results were obtained with other isomers .
Antimalarial Drug Modification
- Summary of Application: Quinoline antimalarials like Mefloquine and (hydroxy)Chloroquine, which are structurally similar to 2,6-Dichloroquinoline, have been modified to introduce diversity into the biologically active scaffold .
- Methods of Application: The modifications include the introduction of simple groups and functionalities, coupling to other drugs, polymers, or carriers .
- Results or Outcomes: The utility of some of the compounds was tested in antiprotozoal, antibacterial, and antiproliferative assays, as well as in enantiodifferentiation experiments .
Electrochemical Polymerization
- Summary of Application: 2,6-Dichloroquinoline is used in the preparation of poly (quinoline-2,6-diyl), via electrochemical polymerization .
- Methods of Application: The polymerization of 2,6-Dichloroquinoline is carried out electrochemically .
Insecticidal Effects
- Summary of Application: A new quinoline derivative, 4,7-dichloroquinoline, has been synthesized and shown to have significant insecticidal effects on larval vectors of malaria and dengue diseases .
- Methods of Application: The compound was tested for its larvicidal and pupicidal properties against a malarial vector (Anopheles stephensi) and a dengue vector (Aedes aegypti) .
- Results or Outcomes: The compound showed a lethal toxicity ranging from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .
Antibacterial and Antioxidant Activities
- Summary of Application: A series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, were synthesized and evaluated for their antibacterial and antioxidant activities .
- Methods of Application: The compounds were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
- Results or Outcomes: Compounds showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm, respectively. Compound 5 had good activity against S. aureus and P. aeruginosa with an inhibition zone of 11.00±0.03 mm relative to standard amoxicillin (18±0.00 mm). Compound 7 displayed good activity against S. pyogenes with an inhibition zone of 11.00±0.02 mm .
Anti-Malarial and Virucidal Agent
- Summary of Application: A new quinoline derivative, 4,7-dichloroquinoline, has been synthesized and shown to have significant larvicidal and pupicidal properties against a malarial and a dengue vector. It also showed significant activity against the viral pathogen serotype 2 (DENV-2) .
- Methods of Application: The compound was tested for its larvicidal and pupicidal properties against a malarial vector (Anopheles stephensi) and a dengue vector (Aedes aegypti). In-vitro antiplasmodial efficacy of 4,7-dichloroquinoline revealed a significant growth inhibition of both sensitive strains of Plasmodium falciparum .
- Results or Outcomes: The compound showed a lethal toxicity ranging from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .
Pd-Catalyzed Amination
- Summary of Application: 2,6-Dichloroquinoline is used in the Pd-catalyzed amination reactions of isomeric chloroquinolines with several adamantane-containing amines .
- Methods of Application: The selectivity of the amination of 2,6-dichloroquinoline was very low, substantially better results were obtained with 2,8-dichloroquinoline, and 4,8- and 4,7-dichloroquinolines provided the best yields of the amination products .
Safety And Hazards
properties
IUPAC Name |
2,6-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDFGLZUUCLXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345842 | |
Record name | 2,6-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroquinoline | |
CAS RN |
1810-72-6 | |
Record name | 2,6-Dichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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